molecular formula C7H7F9O B1598018 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol CAS No. 239463-96-8

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol

Cat. No. B1598018
CAS RN: 239463-96-8
M. Wt: 278.12 g/mol
InChI Key: WHNVWOCZLNZDCM-UHFFFAOYSA-N
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Description

“4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol” is a chemical compound with the CAS number 239463-96-8 . It is related to “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid”, which has a molecular weight of 292.1 .


Molecular Structure Analysis

The InChI code for the related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” is 1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) . This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” is a liquid at ambient temperature . More specific physical and chemical properties of “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol” are not available in the sources I found.

Scientific Research Applications

Electronics

In the realm of electronics, this compound is part of the PFAS (per- and polyfluoroalkyl substances) family, which are used in electronic devices due to their thermal stability and dielectric properties . These chemicals are often found in semiconductor manufacturing and as a component in the protective coatings of wiring and other electronic components.

Material Science

Within material science, the compound’s high fluorine content suggests utility in creating hydrophobic surface coatings. These coatings are critical in developing self-cleaning surfaces, anti-corrosion treatments, and low-friction materials .

Chemical Synthesis

This compound could serve as a building block in chemical synthesis, particularly in the creation of fluorinated polymers. These polymers have applications ranging from advanced pharmaceuticals to specialty coatings due to their enhanced stability and resistance to solvents .

Chromatography

In chromatography, the compound’s unique structure could be utilized in stationary phases for gas chromatography. Its high fluorine content may provide selectivity for separating complex mixtures of fluorinated compounds .

Analytical Research

Analytical research could leverage this compound in the development of calibration standards for fluorine NMR (nuclear magnetic resonance). Its distinct fluorine environment would make it an excellent reference compound for quantifying fluorine in various matrices .

Life Science

In life sciences, the compound’s potential as a fluorinated alcohol suggests applications in biochemistry, possibly as a solvent or reagent in enzymatic reactions where traditional organic solvents are unsuitable .

Environmental Science

Given its classification as a PFAS, it is likely to be a subject of environmental science research, particularly in the study of bioaccumulation and the development of remediation strategies for PFAS-contaminated sites .

Pharmaceutical Research

The compound’s structural features could be explored in pharmaceutical research, particularly in the design of new fluorinated drugs. The incorporation of fluorine can profoundly affect the biological activity and metabolic stability of pharmaceuticals .

Safety and Hazards

The related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” has a GHS05 pictogram, indicating that it is corrosive. The signal word is “Danger”, and the hazard statement is H314, indicating that it causes severe skin burns and eye damage. The precautionary statement is P270, advising not to eat, drink, or smoke when using this product .

properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h17H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNVWOCZLNZDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379357
Record name 3(Perfluoro-2-butyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol

CAS RN

239463-96-8
Record name 3(Perfluoro-2-butyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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